(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone: is a complex organic compound with a unique structure that has garnered interest in scientific research. Its intricate molecular framework makes it a valuable asset in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiophene and benzo[d]thiazole units. These units are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include:
Condensation Reactions: : These reactions involve the condensation of 2,5-dichlorothiophen-3-yl with piperazine derivatives under controlled conditions.
Cyclization Reactions: : Cyclization steps are crucial to form the benzo[d]thiazole ring, often using reagents like thiosemicarbazide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain the purity and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can introduce oxygen-containing functional groups into the molecule.
Reduction: : Reduction reactions can reduce specific functional groups, altering the compound's properties.
Substitution: : Substitution reactions can replace one functional group with another, providing versatility in its chemical modifications.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups, which can be further utilized in subsequent chemical processes or applications.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: : Investigated for its potential biological activity, such as antimicrobial and antioxidant properties.
Medicine: : Explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: : Applied in material science for the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:
2,5-Dichlorothiophen-3-yl derivatives: : These compounds share the thiophene core but differ in their substituents and functional groups.
Benzo[d]thiazole derivatives: : These compounds contain the benzo[d]thiazole ring but may have different substituents or attached groups.
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3OS2/c1-10-3-4-13-15(11(10)2)21-18(25-13)23-7-5-22(6-8-23)17(24)12-9-14(19)26-16(12)20/h3-4,9H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFGIDIFJQALOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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